molecular formula C9H5ClN2O2 B1273086 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 278610-39-2

1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B1273086
CAS No.: 278610-39-2
M. Wt: 208.6 g/mol
InChI Key: JVJJPDZQLVCNFU-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CPPD) is a heterocyclic compound found in a variety of natural and synthetic products. CPPD is an important intermediate in the synthesis of a number of pharmaceuticals and other compounds. It is also a useful tool in the study of biochemical and physiological processes in the laboratory.

Scientific Research Applications

Corrosion Inhibition

1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione derivatives have been identified as effective organic inhibitors for carbon steel corrosion in acidic environments. These derivatives demonstrate a high inhibition efficiency, which increases with concentration. Their adsorption on steel surfaces suggests a chemisorption process, supported by thermodynamic data and XPS analysis. Density Functional Theory (DFT) studies also confirm the relationship between their molecular structures and inhibition efficiencies (Zarrouk et al., 2015).

Luminescent Polymer Development

The compound is used in the synthesis of polymers with strong fluorescence properties. Polymers containing this derivative in their main chain exhibit high solubility in organic solvents and demonstrate significant fluorescence with substantial Stokes shifts and quantum yield. These characteristics make them suitable for applications in optoelectronics and as luminescent materials (Zhang & Tieke, 2008).

Photoluminescent Conjugated Polymers

Another application is in the development of photoluminescent conjugated polymers. These polymers, which incorporate this derivative and 1,4-phenylene units, are synthesized using palladium-catalyzed aryl-aryl coupling. They are soluble, exhibit strong photoluminescence, and have higher photochemical stability than similar polymers. This makes them potentially useful in electronic applications (Beyerlein & Tieke, 2000).

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-6(2-1-5-11-9)12-7(13)3-4-8(12)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJJPDZQLVCNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381733
Record name 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278610-39-2
Record name 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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